2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C21H19BrN2O and a molecular weight of 395.3 g/mol. This compound is characterized by the presence of a bromine atom, a phenethyl group, and a pyridin-2-ylmethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Amidation: The formation of the benzamide core involves the reaction of a carboxylic acid derivative with an amine. In this case, phenethylamine and pyridin-2-ylmethylamine are used.
Coupling Reaction: The final step involves coupling the brominated benzamide with the amines under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the functional groups attached to the benzamide core.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the aromatic groups play a crucial role in binding to these targets, affecting their activity and function. The compound may inhibit or activate certain pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
2-fluoro-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with a fluorine atom instead of bromine.
N-phenethyl-N-(pyridin-2-ylmethyl)benzamide: Lacks the halogen atom.
Uniqueness
2-bromo-N-phenethyl-N-(pyridin-2-ylmethyl)benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in specific interactions, such as halogen bonding, which may enhance the compound’s effectiveness in certain applications compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
2-bromo-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c22-20-12-5-4-11-19(20)21(25)24(16-18-10-6-7-14-23-18)15-13-17-8-2-1-3-9-17/h1-12,14H,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKPZRXOONMVAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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